molecular formula C21H21FN4O2S B2676739 (4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1286702-57-5

(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2676739
CAS No.: 1286702-57-5
M. Wt: 412.48
InChI Key: YANVVQZHEWZGSX-UHFFFAOYSA-N
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Description

(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of an isothiazole ring, a fluorophenyl group, and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the isothiazole ring. One common approach is to start with a suitable precursor such as 3-fluorophenyl isothiazol-5-amine, which undergoes further reactions to introduce the piperazine and methoxyphenyl groups. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can help streamline the production process and reduce costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The isothiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: : The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophilic substitution reactions may use reagents like bromine or nitric acid, while nucleophilic substitution reactions may involve alkyl halides or amines.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amines or other reduced derivatives.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity has been studied for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in the treatment of diseases involving the central nervous system.

  • Industry: : Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes in the body, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features Similar compounds may include other isothiazole derivatives or compounds with similar phenyl and piperazine groups

List of Similar Compounds

  • 4-Amino-3-(3-fluorophenyl)isothiazol-5-ylmethanol

  • 4-(2-methoxyphenyl)piperazine

  • 3-Fluorophenyl isothiazol-5-amine

  • 2-Methoxyphenyl piperazine

Properties

IUPAC Name

[4-amino-3-(3-fluorophenyl)-1,2-thiazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c1-28-17-8-3-2-7-16(17)25-9-11-26(12-10-25)21(27)20-18(23)19(24-29-20)14-5-4-6-15(22)13-14/h2-8,13H,9-12,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANVVQZHEWZGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC(=CC=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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